molecular formula C19H24FN3O5S2 B2418087 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide CAS No. 881936-82-9

3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide

Cat. No.: B2418087
CAS No.: 881936-82-9
M. Wt: 457.54
InChI Key: GXMWASOTPMJFQT-UHFFFAOYSA-N
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Description

3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide (CAS Number: 881936-82-9) is a high-purity chemical reagent offered with a minimum purity of 90%+ . This complex propanamide derivative features a molecular formula of C19H24FN3O5S2 and a molecular weight of 457.54 g/mol . The compound's sophisticated structure incorporates multiple pharmaceutically relevant motifs, including a 4-fluorophenyl group and a dimethylphenyl ring system bearing an N-methylmethylsulfonamido functional group, connected through a sulfonamido-propanamide linker . This specific arrangement of functional groups suggests potential utility as a key intermediate in medicinal chemistry research and drug discovery programs, particularly in the development of enzyme inhibitors or receptor modulators where the sulfonamide and fluorophenyl functionalities often contribute to target binding affinity. Researchers can access this compound in quantities ranging from 1mg to 15mg to support various investigative applications . The product is accompanied by comprehensive analytical data including InChI Key: GXMWASOTPMJFQT-UHFFFAOYSA-N and SMILES representation for precise molecular identification and digital reference . This chemical is provided strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper safety protocols should be followed during handling, and researchers should consult the safety data sheet for specific hazard information.

Properties

IUPAC Name

3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O5S2/c1-13-5-10-17(14(2)19(13)23(3)29(4,25)26)30(27,28)21-12-11-18(24)22-16-8-6-15(20)7-9-16/h5-10,21H,11-12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMWASOTPMJFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)F)C)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups, including sulfonamides and fluorinated phenyl groups. Its molecular formula is C16H20FN3O4S2C_{16}H_{20}FN_3O_4S_2, with a molecular weight of approximately 393.48 g/mol.

Sulfonamides generally exert their effects through the inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase , which is crucial in the bacterial synthesis pathway for folate. The presence of fluorine and methylsulfonamide groups may enhance the compound's affinity for this enzyme, potentially leading to increased antibacterial activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. The specific compound has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli8
Staphylococcus aureus4
Pseudomonas aeruginosa16
Streptococcus pneumoniae2

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicate a moderate cytotoxic profile, suggesting potential applications in targeted therapies.

Table 2: Cytotoxicity Results on Mammalian Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF-730
A54935

Case Studies

  • Case Study on Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated various sulfonamide derivatives against resistant bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus, particularly in combination with other antibiotics, enhancing its therapeutic potential.
  • Case Study on Cancer Cell Lines : Research highlighted in Cancer Letters investigated the effects of sulfonamide derivatives on cancer cell proliferation. The compound exhibited an ability to inhibit the growth of MCF-7 breast cancer cells through apoptosis induction.

Q & A

Q. What are the critical steps and analytical methods for synthesizing 3-(2,4-dimethyl-3-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(4-fluorophenyl)propanamide with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide coupling and amide bond formation. Key steps:
  • Use of coupling agents like EDC/HOBt for amide bond formation under nitrogen atmosphere .
  • Temperature control (e.g., 0–25°C) and solvent selection (DMF, dichloromethane) to optimize yields .
  • Purification via column chromatography or preparative HPLC. Structural confirmation requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to verify functional groups and purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons from 4-fluorophenyl at δ 7.2–7.4 ppm; methyl groups at δ 2.1–2.5 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~170 ppm) and sulfonamide carbons .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How do the functional groups in this compound influence its solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : The sulfonamide and fluorophenyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduce aqueous solubility. Solubility can be improved via co-solvents (e.g., PEG-400) .
  • Stability : Hydrolytic stability of the amide bond is pH-dependent. Buffered solutions (pH 6–8) and inert atmospheres (N2_2) prevent degradation during storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electron distribution to predict sulfonamide group reactivity (e.g., nucleophilic attack at sulfur) .
  • Molecular Docking : Simulates interactions with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonding between the fluorophenyl group and active-site residues .
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Q. What strategies address contradictions in biological activity data across studies (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent cell lines .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, incubation time) .
  • Orthogonal Assays : Validate activity via complementary methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How does the substitution pattern on the phenyl rings modulate biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • 4-Fluorophenyl : Enhances metabolic stability and target affinity via hydrophobic and electrostatic interactions .
  • 2,4-Dimethyl Group : Steric effects may reduce off-target binding. Compare analogs with mono-methyl or halogen substitutions .
  • Synthetic Modifications : Introduce substituents via Suzuki-Miyaura coupling or electrophilic aromatic substitution to test activity trends .

Q. What are the degradation pathways and major metabolites of this compound under physiological conditions?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Major pathways:
  • Oxidative Dealkylation : Cleavage of N-methyl groups on sulfonamide .
  • Hydrolysis : Amide bond cleavage to yield 4-fluoroaniline derivatives .
  • Stability Testing : Monitor degradation in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to guide formulation .

Methodological Resources

  • Synthesis Optimization : Refer to coupling reagent selection (EDC/HOBt) and solvent systems in .
  • Computational Modeling : Utilize ICReDD’s reaction path search tools for reaction design .
  • Biological Assays : Protocols for enzyme inhibition and cell viability assays in .

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